Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Description
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core substituted with a bromine atom at position 6 and a methyl ester group at position 3. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group offers a site for hydrolysis or further functionalization.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-7-2-6(10)4-12(7)5-11-8/h2-5H,1H3 |
InChI Key |
VNFUNLGFVOYSQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN2C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 6-azido or 6-thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated pyrrolo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
- Structural Features : Ethyl ester at position 3 instead of methyl.
- Reactivity: Demonstrated utility in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, analogous to thienoquinoline derivatives . The ethyl group may confer slightly higher hydrolytic stability compared to methyl esters.
- Applications : Primarily used as a synthetic intermediate for generating aryl-substituted derivatives .
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (Non-Brominated Analog)
6-Bromopyrrolo[1,2-c]pyrimidine (Core Structure Without Ester)
Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Methyl [(6,8-Dibromothieno[3,2-c]quinoline)]-2-carboxylate
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
- Molecular Formula : C₉H₅BrN₂O₃
- Molecular Weight : 269.06 g/mol
- Structural Features : Pyrido-pyrimidine core with a carboxylic acid group.
- Reactivity : The carboxylic acid enhances solubility in aqueous media, contrasting with the lipophilic ester derivatives.
Research Findings and Implications
- Reactivity: Bromine at position 6 enables cross-coupling reactions, as seen in Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and thienoquinoline analogs .
Biological Activity
Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 255.07 g/mol. The compound is characterized by a bromine atom at the 6-position of the pyrrolo ring and a methyl ester group at the 3-position of the pyrimidine structure. These features contribute to its distinctive chemical properties and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrrolo Ring : Utilizing starting materials such as pyrrole derivatives.
- Bromination : Employing reagents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
- Carboxylation : Introducing the carboxylate group via esterification techniques.
This multi-step process allows for the introduction of functional groups that can enhance the compound's reactivity and biological potential .
Anticancer Properties
This compound shows promise as an anticancer agent. Preliminary studies indicate that compounds with similar structures may interact with key enzymes involved in cancer pathways, such as cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1) .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| CDK Inhibitors | 0.042 - 0.099 | Inhibition of cell cycle progression | |
| CHK1 Inhibitors | <10 | Disruption of DNA damage response |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has been investigated for its potential to inhibit various bacterial strains and fungi, although specific data on its efficacy remains limited .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.
- Receptor Binding : It potentially binds to receptors that modulate immune responses or cancer progression.
Understanding these mechanisms is crucial for elucidating its therapeutic potential in various diseases .
Case Study 1: CHK1 Inhibition
A study focused on the structure-activity relationship (SAR) of pyrrolo[1,2-c]pyrimidines highlighted this compound as a potent inhibitor of CHK1. The findings demonstrated that modifications at specific positions significantly affected inhibitory potency, suggesting avenues for further development in anticancer therapies .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, this compound was assessed for its antimicrobial activity against several pathogenic strains. While initial results indicated some level of inhibition, further studies are required to determine its efficacy and mechanism against specific microorganisms .
Q & A
Q. What are the common synthetic routes for Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate?
Methodological Answer: The synthesis typically involves cyclization reactions using pyrrole-2-carboxaldehyde derivatives and methyl isocyanoacetate. A robust method (Table 1) employs methyl isocyanoacetate and substituted aldehydes in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base at 40–45°C, yielding methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates . Bromination at the 6-position can be achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Q. Table 1: Representative Synthesis Conditions
| Reactants | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde + methyl isocyanoacetate | DBU | THF | 40–45°C | 60–70% |
| 6-Bromo precursor synthesis | NBS | DCM | 0–25°C | 50–65% |
Key Reference: For detailed protocols, see the condensation and bromination steps in .
Q. How is the compound characterized structurally in academic research?
Methodological Answer: Structural confirmation relies on X-ray crystallography (using SHELXL/SHELXTL for refinement ), NMR , and IR spectroscopy . For crystallographic analysis, the WinGX suite or ORTEP-III with GUI is used to visualize bond lengths, angles, and torsional parameters . NMR (¹H/¹³C) identifies proton environments, while IR confirms functional groups (e.g., ester C=O at ~1710 cm⁻¹) .
Example NMR Data (DMSO-d₆):
Q. What are the key spectroscopic features used to confirm its structure?
Methodological Answer:
- IR Spectroscopy : Ester carbonyl (C=O) at 1710 cm⁻¹ and aromatic C-H stretches near 3100 cm⁻¹ .
- ¹H NMR : Distinct signals for the pyrrolopyrimidine core (e.g., C-1 H at δ 9.20) and methoxy group (δ 3.87) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.2 [M⁺] for brominated derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis?
Methodological Answer:
- Base Selection : DBU outperforms weaker bases (e.g., K₂CO₃) in promoting cyclization .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates vs. non-polar solvents .
- Temperature Control : Maintaining 40–45°C prevents side reactions (e.g., decomposition of intermediates) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted brominating agents .
Case Study: Replacing THF with DMF increased yield by 15% but required stricter temperature control to avoid byproducts .
Q. What strategies resolve contradictions between computational models and experimental data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and hydrogen bonding networks, resolving discrepancies in bond lengths .
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms .
- Impurity Analysis : HPLC-MS identifies contaminants (e.g., de-esterified byproducts) that distort NMR interpretations .
Example: A study resolved conflicting NOESY and X-ray data by identifying a minor rotameric form through variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
